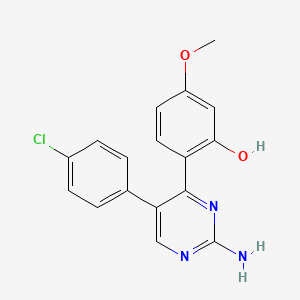
2-(3,4-Dichlorophenyl)-2-(morpholin-4-yl)acetonitrile
Vue d'ensemble
Description
2-(3,4-Dichlorophenyl)-2-(morpholin-4-yl)acetonitrile is an organic compound characterized by the presence of a dichlorophenyl group and a morpholinyl group attached to an acetonitrile moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dichlorophenyl)-2-(morpholin-4-yl)acetonitrile typically involves the reaction of 3,4-dichlorobenzaldehyde with morpholine in the presence of a suitable catalyst to form an intermediate. This intermediate is then subjected to a cyanation reaction to introduce the nitrile group, resulting in the formation of the target compound. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and optimized reaction conditions can enhance yield and purity while minimizing waste and energy consumption.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3,4-Dichlorophenyl)-2-(morpholin-4-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Primary amines or other reduced forms.
Substitution: Substituted derivatives with various functional groups.
Applications De Recherche Scientifique
2-(3,4-Dichlorophenyl)-2-(morpholin-4-yl)acetonitrile has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of neurological disorders and cancer.
Materials Science: The compound is explored for its use in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Biological Studies: Researchers study its interactions with biological targets to understand its mechanism of action and potential as a biochemical tool.
Mécanisme D'action
The mechanism of action of 2-(3,4-Dichlorophenyl)-2-(morpholin-4-yl)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways, ultimately affecting biological processes such as cell proliferation, apoptosis, or neurotransmission.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(3,4-Dichlorophenyl)-2-(piperidin-4-yl)acetonitrile
- 2-(3,4-Dichlorophenyl)-2-(pyrrolidin-4-yl)acetonitrile
- 2-(3,4-Dichlorophenyl)-2-(azepan-4-yl)acetonitrile
Uniqueness
2-(3,4-Dichlorophenyl)-2-(morpholin-4-yl)acetonitrile is unique due to the presence of the morpholinyl group, which imparts distinct physicochemical properties and biological activity. Compared to similar compounds with different cyclic amines, this compound may exhibit different binding affinities, selectivity, and pharmacokinetic profiles, making it a valuable candidate for specific applications in medicinal chemistry and materials science.
Propriétés
IUPAC Name |
2-(3,4-dichlorophenyl)-2-morpholin-4-ylacetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Cl2N2O/c13-10-2-1-9(7-11(10)14)12(8-15)16-3-5-17-6-4-16/h1-2,7,12H,3-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBRNQEMYPUOCCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(C#N)C2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-Phenylmethoxycarbonyl-3-azabicyclo[3.2.0]heptane-6-carboxylic acid](/img/structure/B2488978.png)
![1-(5-Chloro-2-methoxybenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B2488979.png)

![2-(4-chlorophenyl)-1-[2-(methylsulfanyl)-4,5-dihydro-1H-imidazol-1-yl]ethan-1-one](/img/structure/B2488982.png)


![ethyl 2-[(2Z)-2-[(2,3-dihydro-1,4-benzodioxine-2-carbonyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2488988.png)


![1-(3,4-dimethoxyphenyl)-N-(3,4-dimethylphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2488992.png)
![6-(3-Methoxypropyl)-4,7,8-trimethyl-2-[(2-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2488995.png)



